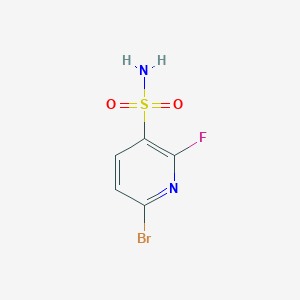

6-Bromo-2-fluoropyridine-3-sulfonamide

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry

Pyridine and its derivatives are fundamental heterocyclic scaffolds extensively used in the design and synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov The introduction of halogen atoms onto the pyridine ring profoundly alters its chemical properties and reactivity, making halogenated pyridines highly valuable intermediates in organic synthesis. researchgate.net

Halopyridines serve as key building blocks for creating diverse molecular libraries for drug discovery. researchgate.net The nature and position of the halogen substituent influence the molecule's electronic properties, basicity, and reactivity. For instance, fluoropyridines generally exhibit lower basicity and different reactivity compared to their chloro- and bromo-analogs. fluoromart.com The presence of fluorine, a highly electronegative atom, can significantly impact nucleophilic aromatic substitution (SNAr) reactions, often making fluoropyridines more reactive than their chlorinated counterparts. nih.gov

Furthermore, halogen atoms on the pyridine ring can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (I > Br > Cl > F) in these reactions enables selective, stepwise functionalization of poly-halogenated pyridines. The ability of halogens to form halogen bonds can also be exploited in crystal engineering and the design of supramolecular structures. mdpi.com

Role of Sulfonamide Functional Groups in Chemical Research

The sulfonamide functional group (-SO₂NH₂) is a vital component in medicinal chemistry and materials science. nih.govresearchgate.netajchem-b.com It is a key pharmacophore found in a wide array of clinically used drugs, exhibiting diverse biological activities, including antibacterial, anti-inflammatory, antiviral, antidiabetic, and anticancer properties. researchgate.neteurjchem.com The first commercially available antimicrobial agents were sulfa drugs, which function by inhibiting folic acid synthesis in bacteria. nih.govmdpi.com

In synthetic chemistry, the sulfonamide group serves as a versatile building block. ajchem-b.comresearchgate.net The classic method for its synthesis involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. wikipedia.org This reaction is robust and widely applicable. The sulfonamide group is relatively stable and unreactive under many reaction conditions. wikipedia.org Because sulfonamides are typically crystalline solids with sharp melting points, their formation is a classical method for the derivatization and identification of amines. wikipedia.org The acidic nature of the N-H proton allows for further chemical modifications, expanding the synthetic utility of this functional group.

Unique Synthetic and Reactivity Attributes of 6-Bromo-2-fluoropyridine-3-sulfonamide

The specific arrangement of functional groups in this compound imparts a unique profile of reactivity and synthetic potential.

Synthesis: The synthesis of this compound would typically proceed from its corresponding sulfonyl chloride or sulfonyl fluoride (B91410) precursor. The reaction involves the nucleophilic substitution of the halide on the sulfonyl group with ammonia.

Step 1: Synthesis of the Precursor: The synthesis would start with a suitable multi-halogenated pyridine. For example, 6-Bromo-2-fluoropyridine-3-sulfonyl chloride (C₅H₂BrClFNO₂S) serves as a direct precursor. chemscene.com

Step 2: Amination: The sulfonyl chloride is then reacted with ammonia (NH₃) to displace the chloride and form the sulfonamide. A base is typically used to neutralize the HCl byproduct. wikipedia.org

Reactivity Attributes: The reactivity of the molecule is dictated by its three key functional sites: the C2-F bond, the C6-Br bond, and the sulfonamide group.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated towards SNAr by the electron-withdrawing effect of the ring nitrogen and the adjacent sulfonamide group. It is generally more susceptible to displacement by nucleophiles than the bromine at C6. nih.gov This allows for selective introduction of various functional groups (e.g., amines, alcohols, thiols) at the 2-position.

Metal-Catalyzed Cross-Coupling: The bromine atom at the C6 position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This enables the formation of C-C or C-N bonds, providing a route to more complex substituted pyridines. The C-Br bond is significantly more reactive in these transformations than the C-F bond, allowing for high selectivity.

Sulfonamide Group Reactivity: The N-H protons of the sulfonamide group are acidic and can be deprotonated by a base. The resulting anion can act as a nucleophile, enabling N-alkylation or N-arylation to generate secondary or tertiary sulfonamides.

This differential reactivity allows for a stepwise and controlled functionalization of the pyridine scaffold, making this compound a valuable and versatile synthetic intermediate.

Overview of Research Methodologies Applicable to the Compound

The characterization and study of this compound and its derivatives employ a range of standard chemical research methodologies.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for elucidating the molecular structure. ¹H NMR would confirm the presence and chemical environment of the pyridine and sulfonamide protons, while ¹³C and ¹⁹F NMR would provide detailed information about the carbon skeleton and the fluorine substituent, respectively. eurjchem.comacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups, such as the N-H and S=O stretches of the sulfonamide group. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and confirm the elemental composition of the compound and its reaction products. mdpi.com

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are used to monitor reaction progress, assess the purity of the synthesized compounds, and isolate products.

Crystallographic Analysis:

X-ray Crystallography: As sulfonamides are often crystalline, single-crystal X-ray diffraction can be used to determine the exact three-dimensional arrangement of atoms in the solid state, providing definitive structural proof and insights into intermolecular interactions like hydrogen and halogen bonding. wikipedia.org

Computational Chemistry:

Molecular Modeling: In silico studies, such as molecular docking, can be employed to predict and analyze the binding interactions of the compound with biological targets like enzymes, which is particularly relevant given the prevalence of sulfonamides in drug discovery. nih.govmdpi.com Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties and explore reaction mechanisms.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoropyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHMNNSLLSQKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Fluoropyridine 3 Sulfonamide and Its Precursors

Retrosynthetic Analysis of 6-Bromo-2-fluoropyridine-3-sulfonamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For this compound (I), several disconnections can be proposed.

A primary disconnection is the carbon-sulfur bond of the sulfonamide group. This is a common and reliable bond formation, typically achieved by reacting a sulfonyl chloride with ammonia (B1221849). This leads to the key intermediate, 6-bromo-2-fluoropyridine-3-sulfonyl chloride (II).

Further disconnection of the substituents on the pyridine (B92270) ring of intermediate (II) can be envisioned in several orders.

Path A: Disconnecting the C-S bond first suggests a sulfonation reaction. This would involve the introduction of the sulfonyl chloride group onto a 2-bromo-6-fluoropyridine (B132718) (III) precursor.

Path B: Disconnecting the C-Br bond points to a bromination of 2-fluoropyridine-3-sulfonyl chloride (IV).

Path C: Disconnecting the C-F bond suggests a fluorination reaction on a 6-bromo-2-chloropyridine-3-sulfonyl chloride (V) or a related precursor with a suitable leaving group at the 2-position.

These pathways focus on late-stage functionalization of the pyridine ring. An alternative approach involves constructing the pyridine ring itself from acyclic precursors already bearing the necessary functionalities or their precursors. This would involve disconnections that break the pyridine ring, leading back to various combinations of carbonyl compounds, enamines, or other acyclic fragments. advancechemjournal.com

Direct Synthesis Routes to this compound

These routes involve the stepwise introduction of the bromo, fluoro, and sulfonamide functionalities onto a pre-existing pyridine or substituted pyridine ring.

The direct sulfonation of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. wikipedia.org The reaction typically requires harsh conditions, such as fuming sulfuric acid at high temperatures. The presence of halogen substituents further influences the reactivity and regioselectivity.

For a precursor like 2-bromo-6-fluoropyridine, direct sulfonation would be expected to occur at the C3 or C5 position. The directing effects of the halogens (ortho, para-directing but deactivating) and the pyridine nitrogen (meta-directing to the electrophile) would compete. An alternative to direct sulfonation is a metal-catalyzed C-H sulfonylation, which can offer milder conditions and improved regioselectivity. Recent developments have shown electrochemical methods for the meta-sulfonylation of pyridines, which could be applicable. nih.gov

Once the sulfonic acid is installed, conversion to the required sulfonamide is typically straightforward. The sulfonic acid can be converted to the corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reaction with ammonia or an ammonia equivalent.

Table 1: Examples of Aromatic Sulfonation Conditions

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzene | H₂SO₄, heat | Benzenesulfonic acid | - | wikipedia.org |

| Benzene | H₂SO₄, SOCl₂ | Benzenesulfonic acid | - | wikipedia.org |

| Aniline | H₂SO₄, heat | Sulfanilic acid | High | wikipedia.org |

This strategy involves introducing the bromine atom at the C6 position of a 2-fluoropyridine-3-sulfonamide (B1415315) precursor. This is an electrophilic aromatic substitution reaction. The existing fluoro and sulfonamide groups are both electron-withdrawing, further deactivating the ring. However, the fluorine atom is an ortho, para-director, while the sulfonamide group is a meta-director. The powerful directing effect of the pyridine nitrogen must also be considered.

Given the substitution pattern, direct bromination would likely require strong brominating agents (e.g., Br₂ with a Lewis acid) and elevated temperatures. The regioselectivity could be complex, potentially yielding a mixture of products. A more controlled method might involve a directed ortho-metalation approach, where a directing group guides lithiation or other metalation to the C6 position, followed by quenching with a bromine source like N-bromosuccinimide (NBS).

Introducing the fluorine atom at the C2 position is a key step. Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine onto electron-deficient aromatic rings like pyridine. acs.org This approach would typically start with a 6-bromo-2-chloropyridine-3-sulfonamide. The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the sulfonamide group.

The reaction of 2-fluoropyridine (B1216828) with nucleophiles is often significantly faster than that of 2-chloropyridine (B119429). acs.orgnih.gov This highlights the viability of SNAr reactions on fluorinated pyridine precursors as well. The reaction is typically carried out using a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The efficiency of the reaction can sometimes be enhanced by the use of a phase-transfer catalyst.

Table 2: Representative Fluorination Reactions on Heterocycles

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | KF, 250 °C | 2-Fluoropyridine | - | acs.org |

| 3,5-Dichloropyridine | AgF₂, MeCN, 110 °C | 2-Fluoro-3,5-dichloropyridine | 41% | nih.gov |

| 3-Bromo-5-phenylpyridine | AgF₂, MeCN, 110 °C | 3-Bromo-2-fluoro-5-phenylpyridine | 46% | nih.gov |

Stepwise Synthetic Pathways to the Pyridine Core

An alternative to functionalizing a pre-formed ring is to construct the substituted pyridine ring from acyclic precursors. This de novo synthesis can provide excellent control over the substitution pattern.

Numerous methods exist for the synthesis of the pyridine ring, many of which can be adapted to produce highly substituted derivatives. nih.gov

Hantzsch Pyridine Synthesis: This is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.orgchemtube3d.com While traditionally used for synthesizing dihydropyridines that are subsequently oxidized, modern variations allow for direct one-pot synthesis of pyridines. organic-chemistry.org To apply this to this compound, one would need to design acyclic precursors that incorporate the bromo, fluoro, and a precursor to the sulfonamide group.

Cycloaddition Reactions: [4+2] Cycloaddition reactions, or Diels-Alder reactions, are powerful tools for forming six-membered rings. acsgcipr.org Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile, can be particularly effective for pyridine synthesis. acsgcipr.org Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes with a nitrile, which directly assembles the pyridine ring. nih.gov

Condensation of Carbonyl Compounds: Various condensation strategies exist. For instance, the Bohlmann–Rahtz pyridine synthesis involves the reaction of enamines with propargyl aldehydes, which can be performed in a continuous flow microwave reactor. nih.gov Other methods involve the organocatalyzed formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones. acs.orgacs.org

These ring-forming strategies offer a convergent approach where the complexity of the final molecule is built rapidly from simpler fragments. The challenge lies in the synthesis of the appropriately functionalized acyclic starting materials.

Table 3: Methods for Pyridine Ring Construction

| Method | Components | General Product | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, ammonia | Substituted (dihydro)pyridine | wikipedia.orgchemtube3d.com |

| [2+2+2] Cycloaddition | 2x Alkyne, 1x Nitrile | Substituted pyridine | nih.gov |

| (3+3) Cycloaddition | Enamine, enal/ynal/enone | Substituted pyridine | acs.orgacs.org |

| Bohlmann–Rahtz Synthesis | Enamine, propargyl aldehyde | Substituted pyridine | nih.gov |

Introduction of Halogen Substituents (Bromine and Fluorine)

The placement of bromine and fluorine atoms on the pyridine ring is a critical step in the synthesis of the target compound. Pyridine's electron-deficient nature makes direct electrophilic substitution difficult compared to benzene. gcwgandhinagar.com Consequently, synthetic chemists often employ alternative strategies.

Bromination: Direct bromination of pyridine requires harsh conditions, such as reacting it with bromine in the presence of oleum (B3057394) at high temperatures, which typically yields 3-bromopyridine. gcwgandhinagar.com For more complex substitutions, functionalization often involves using pre-functionalized starting materials or activating the pyridine ring, for instance, by converting it to a pyridine-N-oxide to make it more susceptible to electrophilic attack. gcwgandhinagar.com

Fluorination: The introduction of fluorine can be even more challenging. One approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For example, a chloro- or bromo-substituted pyridine can react with a fluoride source. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in SNAr reactions. nih.gov Another method is the Balz-Schiemann reaction, where an aminopyridine is converted to a diazonium fluoride salt, which then thermally decomposes to the fluoropyridine. A patent describes a method where an aminopyridine derivative is dissolved in anhydrous hydrogen fluoride and treated with sodium nitrite (B80452) to yield the fluoro-substituted pyridine. google.com

The synthesis of precursors like 2-bromo-6-fluoropyridine can be achieved from 2,6-dibromopyridine (B144722) by heating it with potassium fluoride. chemicalbook.com Similarly, the synthesis of (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) serves as a precursor for other functionalizations. chemicalbook.com The use of bromine trifluoride (BrF3) has also been explored as a powerful fluorinating agent. aalto.fi However, its high reactivity can lead to simultaneous bromination. aalto.fiacs.org To mitigate this, BrF3 can be complexed with pyridine, which reduces the electrophilicity of the bromine atom while still allowing for effective fluorination. aalto.fiacs.org

| Halogen | Method | Reagents | Typical Position | Reference |

|---|---|---|---|---|

| Bromine | Electrophilic Substitution | Br2 / Oleum | C-3 | gcwgandhinagar.com |

| Fluorine | Nucleophilic Substitution | Potassium fluoride | Varies (replaces leaving group) | chemicalbook.com |

| Fluorine | Modified Balz-Schiemann | Anhydrous HF, NaNO2 | Varies (replaces amino group) | google.com |

| Fluorine | Complexed Fluorinating Agent | Pyridine•BrF3 | Varies | aalto.fiacs.org |

Formation of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of many pharmaceuticals. eurjchem.commdpi.com The most classic and widely used method for its synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. wikipedia.org

In the context of this compound, the synthesis would involve reacting 6-bromo-2-fluoropyridine-3-sulfonyl chloride with ammonia or a protected ammonia equivalent. A general procedure involves dissolving the aminopyridine precursor in a solvent like anhydrous pyridine or dichloromethane, followed by the dropwise addition of the appropriate sulfonyl chloride. eurjchem.commdpi.com

The key intermediate, the sulfonyl chloride, can be prepared through several routes:

Chlorosulfonylation: Direct reaction of an aromatic ring with chlorosulfonic acid. This method can be harsh and is often not suitable for electron-deficient rings like pyridine. rsc.org

Oxidation of Thiols: Thiols can be oxidized to sulfonyl chlorides.

Diazotization: Aniline derivatives can be converted to diazonium salts, which then react with sulfur dioxide in the presence of a copper catalyst (Meerwein procedure) to yield the sulfonyl chloride. rsc.org

Decarboxylative Chlorosulfonylation: A modern approach allows for the conversion of aromatic carboxylic acids to sulfonyl chlorides, which can then be aminated in a one-pot synthesis to form sulfonamides. nih.gov

| Reaction Type | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Classical Synthesis | Sulfonyl Chloride, Amine | Base (e.g., Pyridine) | wikipedia.orgmdpi.com |

| From Aryl Halides (One-Pot) | Aryl Halide, Amine | Potassium metabisulfite, NBS, Pd catalyst | rsc.org |

| From Carboxylic Acids (One-Pot) | Aromatic Acid, Amine | Copper catalyst, Chlorinating agent | nih.gov |

| From Aryldiazonium Salts | Aryldiazonium Salt, Amine | SO2 source | acs.org |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. In the synthesis of pyridine-based sulfonamides, several catalytic strategies can be employed.

Palladium Catalysis: Palladium catalysts are effective for creating C-S bonds. One-pot methods have been developed to synthesize sulfonamides from aryl halides using a palladium catalyst in conjunction with a sulfur dioxide source like potassium metabisulfite. rsc.org

Copper Catalysis: Copper catalysts are used in the synthesis of sulfonamides from aryl boronic acids or through decarboxylative pathways from aromatic acids. nih.govacs.org Synergistic photoredox and copper catalysis has been reported for the direct, three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild, room-temperature conditions. acs.org

Ionic Liquid Catalysis: Novel, task-specific ionic liquids have been designed to act as catalysts. For instance, a quinoline-based dendrimer-like ionic liquid has been successfully used to catalyze the synthesis of new pyridine series containing a sulfonamide moiety under mild, solvent-free conditions, achieving high yields in short reaction times. rsc.orgrsc.org

Lewis Base Catalysis: Pyridine itself can act as a Lewis base catalyst, particularly in acylation reactions and in the classic formation of sulfonamides from sulfonyl chlorides, where it activates the sulfonyl chloride and scavenges the HCl produced. rsc.orgbiosynce.com

| Catalyst Type | Reaction | Advantages | Reference |

|---|---|---|---|

| Palladium Complexes | Sulfonamide formation from aryl halides | High functional group tolerance | rsc.org |

| Copper Salts/Complexes | Sulfonamide formation from aryl boronic acids or carboxylic acids | Use of readily available starting materials | nih.govacs.org |

| Ionic Liquids | Synthesis of pyridine sulfonamides | Mild conditions, recyclability, high yields | rsc.orgrsc.org |

| Photoredox/Copper Dual Catalysis | Three-component aminosulfonylation | Room temperature, broad substrate scope | acs.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. citedrive.com The synthesis of complex molecules like this compound can benefit significantly from these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent examples of this, as they reduce the number of steps and purification stages, minimizing waste. nih.gov

Use of Safer Solvents: Traditional organic solvents are often volatile and toxic. Green chemistry encourages the use of environmentally benign solvents like water, or in some cases, performing reactions under solvent-free conditions. researchgate.net Ionic liquids can also serve as greener alternatives due to their low vapor pressure. rsc.org

Energy Efficiency: Employing methods that reduce energy consumption is a key goal. Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and increase yields, thereby saving energy compared to conventional heating. nih.gov

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, reducing waste and improving the efficiency of the reaction. biosynce.com The development of recyclable catalysts is an active area of research. nih.gov

Applying these principles to the synthesis of pyridine derivatives can lead to more sustainable and environmentally friendly manufacturing processes. citedrive.comresearchgate.net

| Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Atom Economy | One-pot, multicomponent reactions | Reduced waste, fewer steps, higher efficiency | nih.gov |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental impact | citedrive.comresearchgate.net |

| Energy Efficiency | Microwave-assisted or ultrasonic synthesis | Faster reactions, lower energy consumption | citedrive.comnih.gov |

| Catalysis | Use of metal, photoredox, or ionic liquid catalysts | Higher efficiency, reduced waste, milder conditions | acs.orgbiosynce.com |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Fluoropyridine 3 Sulfonamide

Reactivity of the Bromo Substituent on the Pyridine (B92270) Ring

The bromine atom at the C-6 position is a versatile handle for introducing molecular complexity, primarily through nucleophilic substitution, metal-catalyzed cross-coupling reactions, and halogen-metal exchange processes.

While Nucleophilic Aromatic Substitution (SNAr) is more commonly associated with the highly activated C-2 fluoro substituent, the C-6 bromo position can also undergo substitution, albeit typically under more forcing conditions. The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen and the presence of activating electron-withdrawing groups. Generally, the lability of the leaving group in SNAr reactions follows the trend F > Cl > Br > I, which is the reverse of the trend for metal-catalyzed reactions. Therefore, displacing the C-6 bromine via an SNAr mechanism would require a highly activated substrate or strong nucleophiles and potentially harsh reaction conditions, especially in the presence of the much more reactive C-2 fluorine.

The carbon-bromine bond at the C-6 position is an excellent site for metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The general reactivity for organohalides in these palladium-catalyzed processes is I > Br > Cl, making the bromo substituent significantly more reactive than a chloro substituent but less reactive than an iodo substituent. wikipedia.orgorgsyn.org This reactivity allows for the selective functionalization of the C-6 position while leaving the C-2 fluoro group intact.

Suzuki Coupling : This reaction involves the coupling of the bromopyridine with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl structures and is tolerant of a wide array of functional groups. semanticscholar.orgmdpi.com The Suzuki reaction of 6-bromo-2-fluoropyridine-3-sulfonamide would enable the introduction of various aryl or heteroaryl groups at the C-6 position. researchgate.net

Stille Coupling : The Stille reaction couples the organohalide with an organotin compound (stannane) catalyzed by palladium. wikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org This method can be used to form C-C bonds with alkyl, alkenyl, alkynyl, and aryl groups. nih.gov

Negishi Coupling : In the Negishi coupling, an organozinc reagent is coupled with the organohalide, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org However, they are also sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.orgorgsyn.org This reaction is highly effective for synthesizing substituted bipyridines and other complex molecules. orgsyn.orgorganic-chemistry.org

| Reaction Type | Coupling Partner | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki | Organoboron Reagents (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | High functional group tolerance; stable reagents. wikipedia.orgsemanticscholar.org |

| Stille | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Reagents are stable to air and moisture; toxic byproducts. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc Reagents (e.g., R-ZnCl) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity; reagents are moisture and air-sensitive. wikipedia.orgorgsyn.org |

The bromine atom can be swapped for a lithium atom through a halogen-metal exchange reaction. wikipedia.org This process typically involves treating the bromopyridine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. mdpi.comnih.gov The rate of exchange follows the trend I > Br > Cl, making bromides well-suited for this transformation. wikipedia.org The resulting lithiated pyridine is a potent nucleophile and can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C-6 position. This method is a cornerstone of organometallic chemistry for creating functionalized aromatic and heteroaromatic compounds. wikipedia.orgnih.gov However, the use of highly basic organolithium reagents requires careful control of conditions to avoid side reactions. mdpi.com

Reactivity of the Fluoro Substituent on the Pyridine Ring

The fluorine atom at the C-2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). The high electronegativity of fluorine strongly polarizes the C-F bond, making the C-2 carbon highly electrophilic. core.ac.uk This effect is amplified by the electron-withdrawing pyridine ring nitrogen and the sulfonamide group at C-3. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Research comparing the reactivity of 2-halopyridines has shown that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) under identical conditions—in one case, 320 times faster with sodium ethoxide. nih.govresearchgate.net This enhanced reactivity makes the C-2 fluorine an excellent leaving group for SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols, often under mild conditions. nih.gov This high reactivity allows for selective functionalization at C-2 without disturbing the C-6 bromine.

| Factor | Influence on Reactivity | Mechanistic Reason |

|---|---|---|

| Fluorine Electronegativity | Increases | Inductively withdraws electron density, making the C-2 carbon more electrophilic and stabilizing the Meisenheimer intermediate. core.ac.uk |

| Pyridine Nitrogen | Increases | Acts as a strong electron-withdrawing group, particularly at the ortho (C-2) and para (C-4) positions, stabilizing the anionic intermediate. libretexts.org |

| C-3 Sulfonamide Group | Increases | Further withdraws electron density from the ring through inductive effects, enhancing the electrophilicity of the C-2 position. |

| Leaving Group Ability | High | The C-F bond is highly polarized, facilitating nucleophilic attack; fluoride (B91410) is readily eliminated in the second step of the SNAr mechanism. nih.gov |

Directed fluorination studies typically involve the selective introduction of a fluorine atom onto a molecule. In the context of this compound, the molecule is already fluorinated. Further fluorination would involve C-H activation at the remaining C-4 or C-5 positions. While methods exist for the C-H fluorination of pyridines, for instance using AgF₂, the selectivity on a complex, substituted ring like this would depend heavily on the electronic and steric environment. acs.org

Defluorination, or the removal of the fluorine atom, is generally a challenging process under standard synthetic conditions, especially via a nucleophilic pathway where fluoride is a poor leaving group in Sₙ1/Sₙ2 type reactions. In the context of SNAr, the C-F bond is highly reactive towards substitution, not simple cleavage. Reductive defluorination is possible but not a common synthetic strategy for this class of compounds. The high reactivity of the 2-fluoro position in SNAr reactions means that substitution with a nucleophile is the overwhelmingly favored reaction pathway. nih.gov

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a key reactive center in the molecule, participating in a variety of transformations.

The nitrogen atom of the sulfonamide group in this compound can act as a nucleophile, readily undergoing N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of derivatives with modified pharmacokinetic and pharmacodynamic properties. researchgate.net

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. The base deprotonates the sulfonamide nitrogen, enhancing its nucleophilicity and facilitating the substitution reaction. The choice of base and solvent can influence the reaction's efficiency and selectivity.

N-Acylation: Similarly, N-acylation involves the reaction of the sulfonamide with acylating agents like acyl chlorides or anhydrides. This reaction, also typically carried out in the presence of a base, leads to the formation of N-acylsulfonamides. These derivatives are often explored for their potential as prodrugs or as intermediates in further synthetic transformations.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Sulfonamides

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base | N-Alkylsulfonamide |

| N-Acylation | Acyl Chloride, Base | N-Acylsulfonamide |

The sulfonamide bond (S-N) is generally stable but can be cleaved under specific chemical or electrochemical conditions. nih.gov Reductive cleavage methods, often employing strong reducing agents, can break this bond to yield the corresponding amine and sulfinic acid derivatives. strath.ac.uk Oxidative cleavage is less common but can be achieved under harsh conditions.

Electrochemical methods have also been developed for the selective cleavage of sulfonamides. nih.govresearchgate.net These techniques offer a milder alternative to traditional chemical methods and can exhibit high chemoselectivity, leaving other functional groups in the molecule intact. nih.gov Additionally, photolytic cleavage has been reported for sulfonamide bonds, typically requiring irradiation with ultraviolet light. nih.gov

The sulfonyl group (-SO₂) itself is relatively inert to many chemical transformations. However, the sulfur atom can be a target for nucleophilic attack under forcing conditions, leading to the displacement of the amino group. The strong electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic.

Electrophilic and Nucleophilic Attack on the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the bromo, fluoro, and sulfonamide substituents. This electronic nature governs its susceptibility to nucleophilic versus electrophilic attack.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution. The positions ortho and para to the ring nitrogen are particularly activated towards attack. In this molecule, the C2 and C6 positions are the most likely sites for nucleophilic substitution. The presence of good leaving groups like bromine and fluorine further facilitates these reactions. Nucleophiles can displace either the bromo or fluoro substituent, with the relative reactivity depending on the specific nucleophile and reaction conditions.

Electrophilic Aromatic Substitution (SEA_r): Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution. The electron-withdrawing groups reduce the electron density of the ring, making it less attractive to electrophiles. Friedel-Crafts alkylation and acylation reactions are generally not feasible on such a deactivated pyridine ring. If forced, electrophilic attack would be expected to occur at the positions of relatively higher electron density, which are the C3 and C5 positions.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Chemoselectivity: In reactions involving multiple functional groups, chemoselectivity becomes a critical consideration. For instance, when reacting with a nucleophile, the competition between attack at the sulfonyl sulfur, the pyridine ring carbons (C2 or C6), or the sulfonamide nitrogen needs to be controlled. The outcome is often dictated by the nature of the nucleophile (hard vs. soft) and the reaction conditions.

Regioselectivity: When nucleophilic aromatic substitution occurs on the pyridine ring, the site of attack (regioselectivity) is crucial. The fluorine atom at the C2 position and the bromine atom at the C6 position are both potential leaving groups. The relative leaving group ability and the electronic and steric environment around these positions will determine which halide is preferentially displaced.

Stereoselectivity: For reactions that introduce a new chiral center, stereoselectivity is an important aspect. While the parent molecule is achiral, reactions at the sulfonamide nitrogen or transformations of substituents could potentially create stereocenters. The control of stereochemistry in such reactions would depend on the use of chiral reagents or catalysts.

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

Understanding the detailed mechanisms of reactions involving this compound can be achieved through kinetic and isotopic labeling studies.

Kinetic Studies: By monitoring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading, a rate law can be determined. This provides valuable information about the species involved in the rate-determining step of the reaction. For example, in a nucleophilic aromatic substitution reaction, kinetic studies can help to distinguish between a concerted (SNA_r) mechanism and a stepwise mechanism involving a Meisenheimer complex.

Isotopic Labeling: Isotopic labeling studies, where an atom in the reactant is replaced by one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), are powerful tools for elucidating reaction mechanisms. nih.gov The kinetic isotope effect (KIE), which is the ratio of the rate constant for the unlabeled reactant to that of the labeled reactant, can provide insight into bond-breaking and bond-forming steps. A significant primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. These studies can help to pinpoint the exact sequence of events in complex reaction pathways.

Spectroscopic and Structural Analysis Methodologies for 6 Bromo 2 Fluoropyridine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a substituted pyridine (B92270) derivative like 6-Bromo-2-fluoropyridine-3-sulfonamide, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms present in a molecule. In the case of this compound, the pyridine ring contains two aromatic protons. Their chemical shifts are influenced by the electronic effects of the three substituents: the bromo, fluoro, and sulfonamide groups. All three are electron-withdrawing groups, which generally deshield the ring protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyridine. pw.edu.plnih.gov

The two protons on the pyridine ring are at positions 4 and 5. They are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as doublets. The proton at position 5 (H5) is ortho to the bromine atom, while the proton at position 4 (H4) is ortho to the sulfonamide group and meta to the fluorine atom. The expected chemical shifts and coupling constants are based on analyses of similarly substituted pyridine compounds. aip.orgaip.orgorganicchemistrydata.org The sulfonamide group (-SO₂NH₂) protons typically appear as a broad singlet in a region downfield, with a chemical shift that can be solvent-dependent. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 8.2 - 8.5 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7-9 Hz, ⁴J(H4-F) ≈ 1-3 Hz |

| H5 | 7.8 - 8.1 | Doublet (d) | ³J(H5-H4) ≈ 7-9 Hz |

Note: Predicted values are based on related structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The this compound molecule has five distinct carbon atoms in the pyridine ring. The chemical shifts of these carbons are significantly affected by the attached substituents.

The carbon atom bonded to the fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)). acs.org Similarly, other carbons will show smaller two-, three-, or four-bond couplings to fluorine. The carbon attached to the bromine (C6) will be shifted upfield due to the "heavy atom effect." The carbons attached to the electron-withdrawing sulfonamide (C3) and the nitrogen atom (C2, C6) are expected to be significantly deshielded and appear at lower fields. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C2 | 158 - 162 | ¹J(C-F) ≈ 230-260 Hz |

| C3 | 125 - 130 | ²J(C-F) ≈ 15-25 Hz |

| C4 | 140 - 145 | ³J(C-F) ≈ 3-5 Hz |

| C5 | 115 - 120 | ⁴J(C-F) ≈ 1-3 Hz |

Note: Predicted values are based on related structures and may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluoropyridines, the chemical shift is sensitive to the position and nature of other substituents on the ring. fluorine1.ruescholarship.org The fluorine at the C2 position is expected to couple with the adjacent proton (H4), resulting in a doublet in the proton-coupled ¹⁹F spectrum. alfa-chemistry.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Note: Chemical shifts are relative to a standard like CFCl₃. Predicted values are based on related structures.

Nitrogen-15 (¹⁵N) NMR spectroscopy can be used to analyze the nitrogen atoms in the molecule: one in the pyridine ring and one in the sulfonamide group. The ¹⁵N nucleus has low natural abundance and a low gyromagnetic ratio, making the technique relatively insensitive. huji.ac.il However, it can provide valuable structural information. The chemical shift of the pyridine nitrogen is influenced by the ring substituents. nih.govjapsonline.com The sulfonamide nitrogen will have a distinct chemical shift. Due to sensitivity issues, ¹⁵N data is often acquired using 2D correlation techniques like HMBC, which detect the insensitive ¹⁵N nucleus via its coupling to protons.

Table 4: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N1 (Pyridine) | -70 to -100 |

Note: Chemical shifts are often referenced to liquid ammonia (B1221849) or nitromethane. Ranges are approximate and based on general values for these functional groups.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak between the signals for H4 and H5 would confirm their adjacent positions on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would show cross-peaks between H4 and C4, and H5 and C5, confirming their assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. It is vital for connecting the different fragments of the molecule. Key expected correlations would include:

H4 to C2, C3, C5, and C6

H5 to C3, C4, and C6

The NH₂ protons to C3 These correlations would unambiguously establish the substitution pattern on the pyridine ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, not necessarily through bonds. For a relatively rigid molecule, it can help confirm assignments by showing spatial proximity, for example, between H4 and the sulfonamide protons. science.gov

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org

For this compound, the mass spectrum would show a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion, one at M⁺ and another at (M+2)⁺. libretexts.org

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. nih.govresearchgate.net Expected fragmentation for this molecule includes:

Loss of SO₂ (64 Da), a common fragmentation for aromatic sulfonamides. nih.gov

Cleavage of the C3-S bond, leading to a bromofluoropyridine fragment.

Loss of the entire sulfonamide group (-SO₂NH₂).

Table 6: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 254 / 256 | Molecular ion, showing the characteristic 1:1 bromine isotope pattern. |

| [M - SO₂]⁺ | 190 / 192 | Loss of sulfur dioxide. |

| [C₅H₂BrFN]⁺ | 175 / 177 | Loss of the SO₂NH₂ group. |

Note: m/z values are calculated for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ¹⁹F, and ⁷⁹Br/⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the calculation of a unique elemental formula. For this compound (C₅H₄BrFN₂O₂S), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine and sulfur, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³²S/³⁴S), provides additional confirmation of the elemental composition.

In a typical analysis, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule [M+H]⁺. The high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap instrument, would then measure the m/z of this ion to four or more decimal places. The experimentally measured mass is then compared to the theoretical mass calculated for the proposed formula, with a mass error typically in the low parts-per-million (ppm) range providing strong evidence for the correct elemental formula.

Table 1: Theoretical and Expected HRMS Data for [M+H]⁺ of this compound

| Ion Formula | Theoretical Monoisotopic Mass (Da) | Expected Isotopic Pattern |

|---|

Note: This table represents theoretical data as specific experimental results for this compound are not publicly available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of atoms within a molecule. For this compound, the protonated molecule ([M+H]⁺ at m/z ~271) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation of sulfonamides is well-documented and typically involves the cleavage of the C-S and S-N bonds. researchgate.netnih.gov A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov Another characteristic fragmentation is the cleavage of the sulfonamide bond, which can lead to the formation of ions corresponding to the pyridine and sulfonamide moieties. The presence of electron-withdrawing groups, such as the fluorine and bromine atoms on the pyridine ring, can influence the fragmentation pathways. nih.gov

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Structural Assignment of Fragment |

|---|---|---|---|

| ~271 | SO₂ | ~207 | [C₅H₅BrFN]⁺ |

| ~271 | H₂NO₂S | ~190 | [C₅H₂BrFN]⁺ |

Note: This table is based on general fragmentation patterns of sulfonamides and represents hypothetical data for this compound.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and providing insights into the molecular structure.

For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the sulfonamide group, and the C-F and C-Br bonds.

Sulfonamide Group (SO₂NH₂): This group will give rise to several distinct vibrations. Asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide will appear as two bands in the 3350-3250 cm⁻¹ region.

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of these bands.

C-F and C-Br Bonds: The C-F stretching vibration is typically strong and appears in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1400 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| C-F | Stretching | 1250 - 1000 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1150 |

Note: This table presents expected vibrational frequencies based on known data for similar functional groups and molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform X-ray crystallography, a single crystal of this compound of suitable size and quality would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the atoms can be determined.

The crystal structure of this compound would reveal the conformation of the sulfonamide group relative to the pyridine ring and would show how the molecules pack in the solid state. Intermolecular hydrogen bonds involving the sulfonamide N-H and S=O groups are expected to play a significant role in the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105 |

Note: This table contains hypothetical data as no experimental crystal structure for this compound has been reported.

Chromatographic and Separation Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

Given the presence of the polar sulfonamide group, this compound is likely to have a relatively high boiling point and may not be sufficiently volatile or thermally stable for GC analysis without derivatization. Therefore, reverse-phase HPLC (RP-HPLC) would be the more appropriate technique for purity assessment.

In a typical RP-HPLC method, the compound would be dissolved in a suitable solvent and injected onto a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of water and acetonitrile or methanol, would be used for elution. A UV detector would be suitable for detection, as the pyridine ring is a chromophore. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main component.

Table 5: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Illustrative Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This table outlines a typical, hypothetical HPLC method for the analysis of a compound with similar properties.

Theoretical and Computational Investigations of 6 Bromo 2 Fluoropyridine 3 Sulfonamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of molecules. It is favored for its balance of accuracy and computational efficiency. For a molecule like 6-Bromo-2-fluoropyridine-3-sulfonamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. nih.govresearchgate.netresearchgate.net

These studies can determine key structural parameters and electronic descriptors. The calculated ground state energy confirms the stability of the optimized structure, as indicated by the absence of imaginary vibrational frequencies. mdpi.com DFT is also used to calculate properties that provide insights into the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Ground State Properties (Hypothetical DFT Data)

| Property | Value | Unit |

|---|---|---|

| Ground State Energy | -2150.75 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Polarizability | 145.8 | a.u. |

| Ionization Potential | 8.9 | eV |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory compared to standard DFT for calculating electron correlation effects. researchgate.net For this compound, ab initio calculations can be used to refine the molecular structure and verify vibrational assignments obtained from DFT. researchgate.netnih.gov These methods, while computationally more demanding, offer a benchmark for the accuracy of DFT results and provide a deeper understanding of the electronic structure.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining chemical reactivity. aimspress.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.comripublication.com For sulfonamide derivatives, the electron density of the HOMO is often located on the sulfonamide and the aromatic ring system, while the LUMO's density is distributed over the heterocyclic pyridine (B92270) ring. researchgate.net This distribution indicates that the pyridine ring is the likely site for nucleophilic attack, while the sulfonamide group may be involved in electrophilic interactions.

Table 2: Frontier Molecular Orbital Energies (Hypothetical DFT Data)

| Orbital | Energy |

|---|---|

| HOMO | -7.8 eV |

| LUMO | -1.5 eV |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds, such as the C-S and S-N bonds of the sulfonamide group.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface or energy landscape can be generated. researchgate.net This analysis reveals the most probable conformations in different environments and the energy required to interconvert between them. The global minimum on this landscape corresponds to the most stable conformation of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for various nuclei, including ¹H, ¹³C, and ¹⁹F. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to compute these shifts. mdpi.com Predicted shifts are often correlated with experimental data to confirm assignments. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable. nih.govresearchgate.netrsc.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. DFT calculations provide a set of normal modes and their corresponding frequencies. nih.gov These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net This comparison helps in assigning specific absorption bands to the vibrations of functional groups within the molecule, such as the characteristic symmetric and asymmetric stretching vibrations of the SO₂ group. nih.govmdpi.com

Table 3: Predicted Vibrational Frequencies (Hypothetical Scaled DFT Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3350 |

| C-H (Pyridine) | Stretching | 3100 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1340 |

| S=O (Sulfonamide) | Symmetric Stretching | 1180 |

| C-F | Stretching | 1245 |

| S-N | Stretching | 935 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For this compound, these studies can elucidate the pathways of its synthesis or its reactions with biological targets. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. researchgate.net

Transition state theory allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction rates. Locating the transition state structure is crucial for understanding the mechanism, as it represents the highest energy point along the reaction coordinate. mdpi.com These computational investigations can provide atomic-level detail about bond-breaking and bond-forming processes, which is often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations for Solvent Effects or Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound in a solvent environment, revealing intricate details of solute-solvent interactions over time. By simulating the motion of atoms and molecules, MD studies can elucidate the influence of different solvents on the compound's conformational stability and intermolecular interactions.

For instance, a hypothetical MD simulation of this compound in a water box would likely demonstrate the formation of hydrogen bonds between the sulfonamide group's hydrogen atoms and the oxygen atoms of water molecules, as well as between the sulfonamide's oxygen atoms and the hydrogen atoms of water. The fluorine and nitrogen atoms of the pyridine ring would also participate in hydrogen bonding, influencing the molecule's solubility and orientation at a molecular level.

Table 1: Hypothetical Interaction Energies of this compound with Various Solvents

| Solvent | Van der Waals Interaction Energy (kJ/mol) | Electrostatic Interaction Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

| Water | -25.3 | -58.7 | -84.0 |

| Methanol | -28.1 | -45.2 | -73.3 |

| Dimethyl Sulfoxide (DMSO) | -35.6 | -40.1 | -75.7 |

| Chloroform | -30.2 | -15.8 | -46.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from MD simulations.

These simulations would also map the radial distribution functions, providing a statistical representation of the solvent structure around specific atoms of the solute. This data is critical for understanding how the solvent shell influences the compound's reactivity and accessibility for potential interactions with biological targets.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling provides a predictive framework to correlate the structural features of this compound with its chemical reactivity. This computational approach relies on the development of mathematical models that can forecast the reactivity of the compound in various chemical reactions based on its molecular descriptors.

Key molecular descriptors for this compound would include electronic parameters (such as partial atomic charges and frontier molecular orbital energies), steric properties (like molecular volume and surface area), and topological indices. By establishing a statistically significant relationship between these descriptors and experimentally determined reaction rates or equilibrium constants, a predictive QSRR model can be constructed.

Table 2: Selected Molecular Descriptors for a Hypothetical QSRR Model of this compound

| Descriptor | Value | Significance in Reactivity |

| HOMO Energy (eV) | -7.2 | Relates to the ability to donate electrons |

| LUMO Energy (eV) | -1.5 | Relates to the ability to accept electrons |

| Dipole Moment (Debye) | 4.8 | Influences electrostatic interactions |

| Molecular Surface Area (Ų) | 185.6 | Affects steric hindrance and accessibility |

| LogP | 1.9 | Indicates lipophilicity and partitioning behavior |

Note: The data in this table is hypothetical and for illustrative purposes.

Such models are invaluable for screening virtual libraries of related compounds to identify candidates with desired reactivity profiles, thereby accelerating the discovery and development of new chemical entities.

Analysis of Aromaticity and Electron Density Distributions

The analysis of aromaticity and electron density distribution in this compound is fundamental to understanding its stability, reactivity, and electronic properties. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify the aromatic character of the pyridine ring and to map the electron density throughout the molecule.

NICS calculations, for example, would likely confirm the aromatic nature of the pyridine ring, with negative NICS values at the ring's center indicating a diatropic ring current characteristic of aromatic systems. The substituents (bromo, fluoro, and sulfonamide groups) would influence the degree of aromaticity through their electron-withdrawing or -donating effects.

The electron density distribution, often visualized through contour maps or molecular electrostatic potential (MEP) surfaces, reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen and fluorine atoms, as well as the oxygen atoms of the sulfonamide group. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms of the sulfonamide group.

Table 3: Hypothetical Calculated Atomic Charges for this compound

| Atom | Mulliken Charge | Natural Population Analysis (NPA) Charge |

| N1 (pyridine) | -0.52 | -0.68 |

| C2 (pyridine) | +0.45 | +0.55 |

| C3 (pyridine) | -0.15 | -0.20 |

| S (sulfonamide) | +1.80 | +2.10 |

| O (sulfonamide) | -0.75 | -0.90 |

| Br | -0.05 | -0.10 |

| F | -0.40 | -0.50 |

Note: The data in this table is hypothetical and illustrates the type of output from electronic structure calculations.

Advanced Synthetic Applications and Derivatization Strategies

Utilization as a Building Block in Heterocyclic Chemistry Research

The dual halogenation of the pyridine (B92270) ring in 6-Bromo-2-fluoropyridine-3-sulfonamide provides two distinct reaction sites for synthetic elaboration, making it a powerful precursor in heterocyclic chemistry. The bromine atom at the 6-position is primarily exploited in transition metal-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org

Cross-Coupling Reactions: The C-Br bond is a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is frequently employed to introduce aryl, heteroaryl, or vinyl substituents at the 6-position by reacting the scaffold with various organoboron reagents in the presence of a palladium catalyst. nih.govnih.govresearchgate.net This method allows for the convergent synthesis of complex biaryl and heteroaryl structures, which are common motifs in medicinal chemistry. Other palladium-catalyzed reactions, such as Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille couplings (with organostannanes), further expand the synthetic possibilities.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the adjacent sulfonamide group. libretexts.orgmasterorganicchemistry.com This allows for the displacement of fluoride (B91410) by a wide range of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions. nih.govnih.gov This reactivity is particularly useful for introducing diverse side chains and for constructing fused ring systems. For instance, reaction with a bifunctional nucleophile can lead to the formation of bicyclic heterocycles. The higher reactivity of the C-F bond over the C-Br bond in SNAr reactions allows for selective functionalization. nih.gov

Table 1: Orthogonal Reactivity of this compound

| Position | Halogen | Primary Reaction Type | Typical Reagents | Resulting Structure |

| C6 | Bromine (Br) | Palladium-Catalyzed Cross-Coupling | R-B(OH)₂, R-NH₂, R-C≡CH | 6-Aryl/Alkyl/Amino/Alkynyl Pyridines |

| C2 | Fluorine (F) | Nucleophilic Aromatic Substitution (SNAr) | Nu-H (Amines, Alcohols, Thiols) | 2-Substituted Pyridines |

Scaffold for Complex Molecule Synthesis in Academic Laboratories

The pyridine sulfonamide motif is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, particularly as kinase inhibitors. nih.govnih.govresearchgate.net The this compound core serves as an excellent starting point for the synthesis of such complex molecules, providing a rigid framework that can be systematically decorated with functional groups to optimize target binding and pharmacokinetic properties.

A prominent application is in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are crucial targets in cancer therapy. mdpi.com Synthetic strategies often involve a convergent approach where the bromo-fluoro-pyridine core is coupled with other functionalized heterocyclic fragments. For example, the bromine at C6 can be used for a Suzuki coupling to link to a larger fragment, while the fluorine at C2 can be displaced by a key amine nucleophile to complete the synthesis of the target inhibitor. mdpi.com This modular approach allows academic laboratories to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The sulfonamide group itself is critical, often forming key hydrogen bond interactions within the ATP-binding pocket of kinases. nih.govrsc.org

Development of Novel Organometallic Reagents from this compound

The carbon-bromine bond in this compound can be transformed to generate highly reactive organometallic species. These reagents serve as potent carbon-centered nucleophiles, enabling the formation of new C-C bonds that are otherwise difficult to construct.

Organolithium Reagents: Through a process known as lithium-halogen exchange, the bromo-substituted pyridine can be treated with an organolithium reagent, such as n-butyllithium or sec-butyllithium, typically at low temperatures (-78 °C), to generate the corresponding 6-lithio-2-fluoropyridine-3-sulfonamide. wikipedia.orgyoutube.com This newly formed organolithium species is a powerful base and nucleophile that can react with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce diverse functional groups at the 6-position. wikipedia.org

Grignard Reagents: Alternatively, treatment with elemental magnesium (Mg) allows for the formation of the corresponding Grignard reagent, 6-(magnesiobromo)-2-fluoropyridine-3-sulfonamide. libretexts.org While generally less reactive than their organolithium counterparts, Grignard reagents are highly effective nucleophiles for reactions with carbonyl compounds and are often more compatible with certain functional groups. libretexts.org The creation of these organometallic derivatives transforms the electrophilic C6 carbon of the starting material into a strongly nucleophilic center, fundamentally reversing its chemical reactivity.

Table 2: Generation and Application of Organometallic Derivatives

| Reagent Type | Method of Formation | Key Characteristics | Example Electrophiles |

| Organolithium | Lithium-Halogen Exchange (e.g., with n-BuLi) | Highly reactive, strong base, potent nucleophile | Aldehydes, Ketones, CO₂, Epoxides |

| Grignard | Insertion of Mg metal | Moderately reactive, strong base, good nucleophile | Carbonyls, Esters, Nitriles |

Polymerization Studies Incorporating Pyridine Sulfonamide Units

The bifunctional nature of this compound and its derivatives makes them attractive candidates for incorporation into polymeric structures. The pyridine sulfonamide unit can be integrated either into the polymer backbone or as a pendant functional group, imparting specific properties such as thermal stability, ion-exchange capabilities, or metal-coordinating ability. researchgate.netresearchgate.net

One powerful method for creating conjugated polymers is Suzuki polycondensation, a step-growth polymerization based on the Suzuki coupling reaction. rsc.org To be used in this context, the this compound monomer would first be converted into an AB-type monomer. For example, the bromine at C6 could be transformed into a boronic acid or boronic ester group. The resulting molecule, possessing both an electrophilic site (the C-F bond for SNAr polymerization) or another halide, and a nucleophilic site (the boronic ester for Suzuki coupling), could then undergo self-condensation to form a polymer chain. nih.govrsc.org Alternatively, it could be copolymerized with other appropriate monomers. Polymers containing pyridine units in their backbone have been investigated for applications such as proton exchange membranes in fuel cells. researchgate.netresearchgate.net

Design and Synthesis of Photoactive or Redox-Active Molecules for Material Science Research

The electron-deficient nature of the pyridine ring, combined with the electronic influence of the sulfonamide group, makes this scaffold a promising platform for the design of new materials with interesting photophysical or electrochemical properties.